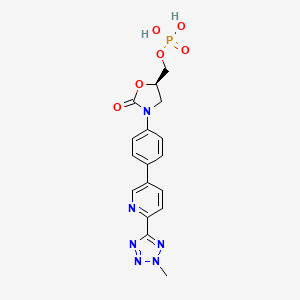

Desfluoro Tedizolid Phosphate Ester

Description

Properties

Molecular Formula |

C17H17N6O6P |

|---|---|

Molecular Weight |

432.3 g/mol |

IUPAC Name |

[(5R)-3-[4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C17H17N6O6P/c1-22-20-16(19-21-22)15-7-4-12(8-18-15)11-2-5-13(6-3-11)23-9-14(29-17(23)24)10-28-30(25,26)27/h2-8,14H,9-10H2,1H3,(H2,25,26,27)/t14-/m1/s1 |

InChI Key |

ISLJNGLDFPBGAQ-CQSZACIVSA-N |

Isomeric SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=CC=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)O |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=CC=C(C=C3)N4CC(OC4=O)COP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Analysis of Desfluoro Tedizolid Phosphate Ester: Structural Characterization and Synthetic Implications

Topic: Chemical Structure of Desfluoro Tedizolid Phosphate Ester Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Desfluoro Tedizolid Phosphate Ester is a critical structural analog and potential process impurity of Tedizolid Phosphate (TR-701), a second-generation oxazolidinone antibiotic.[1] While the parent drug, Tedizolid, incorporates a fluorine atom on the central phenyl ring to enhance metabolic stability and ribosomal binding affinity, the desfluoro analog lacks this halogen modification.

This guide provides a rigorous analysis of the chemical structure, formation pathways, and physicochemical divergence of the desfluoro variant. Understanding this molecule is essential for establishing impurity controls (CMC), validating structure-activity relationships (SAR), and ensuring the integrity of the active pharmaceutical ingredient (API).

Chemical Structure & Identity

The core distinction of the desfluoro analog lies in the B-ring (central phenyl ring) . In the approved drug, this ring is 3-fluoro-substituted; in the desfluoro analog, this position is unsubstituted (hydrogen).[1]

Nomenclature and Identifiers[2][3][4]

-

Common Name: Desfluoro Tedizolid Phosphate

-

Systematic IUPAC Name: [(5R)-3-{4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate[1][2]

-

Molecular Formula:

[1][2] -

Molecular Weight: 432.33 g/mol (Calculated)[1]

Structural Visualization

The following diagram illustrates the structural relationship between the parent drug and the desfluoro analog, highlighting the specific site of modification.

Figure 1: Structural comparison highlighting the defluorination at the central phenyl ring (Ring B).[1]

Physicochemical & Biological Implications (SAR)

The absence of the fluorine atom is not merely a cosmetic change; it fundamentally alters the electronic and metabolic profile of the molecule.

Impact of Fluorine Removal

| Property | Tedizolid Phosphate (Parent) | Desfluoro Analog | Scientific Rationale |

| Electronic Effect | Electron-withdrawing (Inductive) | Neutral | Fluorine stabilizes the phenyl ring against oxidative metabolism.[1] |

| pKa (Phenyl Ring) | Lower electron density | Higher electron density | F-substitution affects the acidity of neighboring protons and pi-stacking interactions.[1] |

| Metabolic Stability | High | Reduced | The C-F bond blocks metabolic attack at the C-3 position. The desfluoro analog is more susceptible to hepatic oxidation. |

| Potency | High | Moderate/Lower | Fluorine often enhances binding affinity to the ribosomal 50S subunit via electronic optimization of the pharmacophore. |

The Phosphate Prodrug Moiety

Both the parent and the desfluoro analog possess the dihydrogen phosphate ester at the C-5 position of the oxazolidinone.[2]

-

Function: This moiety renders the molecule water-soluble, allowing for intravenous or oral administration.

-

Mechanism: In vivo, alkaline phosphatases rapidly hydrolyze the ester bond, releasing the active antimicrobial agent (Desfluoro-Tedizolid in this specific case).

Formation Pathways & Synthesis[4][8]

The Desfluoro Tedizolid Phosphate Ester is rarely synthesized intentionally for therapeutic use but appears as a Process Impurity or a Degradant .

Origin 1: Starting Material Impurity (Primary Source)

The synthesis of Tedizolid typically involves a Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated phenyl-oxazolidinone.[1]

-

Pathway: If the starting material 3-fluoro-4-bromonitrobenzene contains 4-bromonitrobenzene (lacking the fluorine) as an impurity, the entire synthetic sequence will propagate the desfluoro analog.[1]

-

Control Strategy: Strict specification limits on the starting material (e.g., <0.10% non-fluorinated precursor) are required to prevent this impurity.

Origin 2: Reductive Defluorination (Secondary Source)

Under aggressive reduction conditions (e.g., catalytic hydrogenation used to reduce the nitro group to an amine), accidental defluorination can occur, particularly if Palladium (Pd/C) catalysts are used at high temperatures or pressures.

Figure 2: Propagation of the desfluoro impurity through the synthetic lifecycle.

Analytical Characterization Protocols

To distinguish the desfluoro analog from the parent drug, researchers must utilize high-resolution analytical techniques.

Mass Spectrometry (LC-MS/MS)

-

Parent (Tedizolid Phosphate): m/z ~451

[1] -

Desfluoro Analog: m/z ~433

-

Diagnostic Shift: A mass difference of 18 amu is the primary identifier.

Nuclear Magnetic Resonance ( H-NMR)

The most definitive confirmation comes from NMR spectroscopy.[1]

-

Parent: The central phenyl ring exhibits complex splitting patterns due to

H- -

Desfluoro: The central phenyl ring signals simplify to a standard AA'BB' system (or similar, depending on substitution), and the characteristic

F coupling constants ( - F-NMR: The parent will show a distinct signal (typically around -110 to -130 ppm); the desfluoro analog will be silent in the Fluorine channel.[1]

References

-

Im, W. B., et al. (2011).[6] "Discovery of torezolid as a novel 5-hydroxymethyl-oxazolidinone antibacterial agent."[1][4][6] European Journal of Medicinal Chemistry, 46(4), 1027-1039.[1][6] Link[1]

-

Locke, J. B., et al. (2014). "Structure-activity relationships of diverse oxazolidinones for inhibition of bacterial protein synthesis." Antimicrobial Agents and Chemotherapy, 58(11), 6773-6776.[1] Link[1]

-

Prokocimer, P., et al. (2013).[7] "Tedizolid Phosphate vs Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infections." JAMA, 309(6), 559-569.[1][7] Link

-

Zhanel, G. G., et al. (2015). "Tedizolid: A Novel Oxazolidinone with Potent Activity against Multidrug-Resistant Gram-Positive Pathogens."[1][8] Drugs, 75, 253–270. Link

Sources

- 1. Tedizolid | C17H15FN6O3 | CID 11234049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tedizolid Phosphate | C17H16FN6O6P | CID 11476460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tedizolid Phosphate | 856867-55-5 [chemicalbook.com]

- 5. tedizolid phosphate suppliers USA [americanchemicalsuppliers.com]

- 6. caymanchem.com [caymanchem.com]

- 7. scottishmedicines.org.uk [scottishmedicines.org.uk]

- 8. Tedizolid Phosphate (Sivextro): A Second-Generation Oxazolidinone to Treat Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic stability of Desfluoro Tedizolid Phosphate Ester

An In-depth Technical Guide on the Thermodynamic Stability of Desfluoro Tedizolid Phosphate Ester

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The transformation of a promising drug candidate into a viable therapeutic hinges on a thorough understanding and characterization of its stability. This guide provides a comprehensive framework for evaluating the thermodynamic stability of desfluoro tedizolid phosphate ester, a significant analogue of the oxazolidinone antibiotic, tedizolid. As a phosphate ester prodrug, its stability is paramount to ensuring proper delivery of the active pharmacological agent. This document, crafted from the perspective of a Senior Application Scientist, offers not just procedural steps but also the underlying scientific rationale for experimental design. It is intended to serve as a self-validating resource, grounding its methodologies in established principles of pharmaceutical science and regulatory expectations. By elucidating the factors that influence degradation and providing detailed protocols for their investigation, this guide aims to empower researchers to generate robust stability data, crucial for formulation development and regulatory submissions.

Introduction: The Critical Role of Prodrug Stability in Drug Development

Tedizolid phosphate is a well-established oxazolidinone antibiotic, approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI). A key feature of its clinical success is its formulation as a phosphate ester prodrug, which confers enhanced aqueous solubility for intravenous administration. Desfluoro tedizolid phosphate ester, a close structural analogue, is a compound of interest that requires a rigorous assessment of its stability profile to determine its potential as a drug candidate.

The thermodynamic stability of this prodrug is a critical quality attribute that directly impacts its shelf-life, bioavailability, and ultimately, its safety and efficacy. The primary degradation pathway for such a molecule is the hydrolysis of the phosphate ester bond, which releases the active moiety, desfluoro tedizolid, and inorganic phosphate. Uncontrolled degradation can lead to sub-optimal therapeutic concentrations and the introduction of impurities into the final drug product. This guide provides a detailed exploration of the intrinsic and extrinsic factors that govern the stability of desfluoro tedizolid phosphate ester, outlines comprehensive methodologies for its evaluation, and offers insights into the interpretation of the resulting data.

Molecular Structure and Anticipated Degradation Pathways

A foundational understanding of the molecular structure of desfluoro tedizolid phosphate ester is essential for predicting and subsequently identifying its degradation pathways. The molecule comprises the core oxazolidinone scaffold, akin to tedizolid, but is distinguished by the absence of a fluorine atom on the phenyl ring. The focal point of our stability investigation is the phosphate ester linkage, which is susceptible to cleavage.

Figure 1: Primary hydrolytic degradation pathway of desfluoro tedizolid phosphate ester.

The principal degradation mechanism for phosphate esters is hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. The reaction proceeds via a nucleophilic attack of a water molecule on the electrophilic phosphorus atom, resulting in the scission of the P-O bond. This process liberates the active drug and an inorganic phosphate molecule. The rate of this hydrolytic cleavage is highly sensitive to both pH and temperature.

Key Factors Influencing Thermodynamic Stability

The stability of desfluoro tedizolid phosphate ester is not an inherent, immutable property but is profoundly influenced by its chemical environment. A thorough stability assessment must therefore involve a systematic investigation of the following key factors.

3.1. pH

The pH of the formulation is the most critical determinant of the hydrolytic rate of phosphate esters. A pH-rate profile, which graphically represents the observed degradation rate constant (k_obs) as a function of pH, is indispensable for identifying the pH at which the drug is most stable. Phosphate esters typically exhibit a characteristic U-shaped or V-shaped pH-rate profile, with the lowest degradation rate observed in the mid-pH range (typically pH 4-6) and accelerated degradation under both acidic and alkaline conditions.

3.2. Temperature

In accordance with the Arrhenius equation, temperature has a direct and predictable effect on the rate of chemical reactions. Elevated temperatures provide the requisite activation energy for the hydrolytic cleavage of the phosphate ester bond. Consequently, stability studies are conducted across a range of temperatures to quantify the temperature dependency of degradation and to enable the prediction of shelf-life under various storage scenarios (e.g., refrigerated, ambient).

3.3. Buffer Species and Ionic Strength

The choice of buffering agents in a formulation can significantly impact drug stability. Certain buffer species can participate in the degradation process as general acid or base catalysts, thereby accelerating the hydrolysis of the phosphate ester. It is therefore imperative to evaluate stability in a variety of pharmaceutically acceptable buffer systems, such as citrate, phosphate, and acetate. The ionic strength of the solution can also modulate reaction rates by altering the chemical activity of the reacting species.

3.4. Light

Photodegradation represents a potential degradation pathway for many pharmaceutical compounds. The absorption of light energy, particularly in the ultraviolet (UV) spectrum, can electronically excite the molecule, leading to subsequent chemical degradation. Photostability testing, as prescribed by the International Council for Harmonisation (ICH) guideline Q1B, is a mandatory component of a comprehensive stability program to assess the susceptibility of the drug to light-induced degradation.

3.5. Oxidative Stress

While hydrolysis is the primary degradation pathway for phosphate esters, the potential for oxidative degradation should not be disregarded. The presence of oxidizing agents or exposure to atmospheric oxygen can lead to the formation of oxidative degradation products. If the molecule demonstrates susceptibility to oxidation, the inclusion of antioxidants in the formulation may be warranted.

A Systematic Approach to Designing a Comprehensive Stability Study

A well-designed stability study is paramount for obtaining a holistic understanding of the degradation kinetics and for identifying the optimal conditions for a stable formulation.

Figure 2: A workflow for a comprehensive stability assessment of desfluoro tedizolid phosphate ester.

4.1. Development and Validation of a Stability-Indicating Analytical Method

The foundation of any credible stability study is a validated analytical method capable of accurately quantifying the parent drug and resolving it from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for this purpose.

Protocol: HPLC Method Development

-

Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to its versatility in separating compounds of moderate polarity.

-

Mobile Phase Optimization:

-

Initiate method development with a gradient elution using acetonitrile and water, both acidified with 0.1% formic acid to ensure good peak shape.

-

A typical starting gradient would be a linear ramp from 10% to 90% acetonitrile over 20 minutes.

-

Fine-tune the gradient to achieve baseline separation between the parent compound and all potential degradants.

-

-

Wavelength Selection: The wavelength of maximum absorbance (λ_max) for desfluoro tedizolid phosphate ester should be determined using a UV-Vis spectrophotometer and set as the primary monitoring wavelength. The use of a photodiode array (PDA) detector is strongly recommended to facilitate peak purity analysis.

-

Method Validation (in accordance with ICH Q2(R1)):

-

Specificity: Confirm that the method can accurately measure the analyte in the presence of its degradation products by analyzing samples from forced degradation studies.

-

Linearity: Establish a linear relationship between the detector response and the concentration of the analyte over a specified range.

-

Accuracy and Precision: Determine the trueness of the measured value and the reproducibility of the measurements, respectively.

-

Robustness: Evaluate the method's performance under deliberate, minor variations in its parameters (e.g., mobile phase pH, column temperature).

-

4.2. Forced Degradation (Stress Testing)

Forced degradation studies are instrumental in elucidating potential degradation pathways and in demonstrating the specificity of the analytical method.

Protocol: Forced Degradation

-

Acid Hydrolysis: Incubate a solution of the drug in 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Incubate a solution of the drug in 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat a solution of the drug with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose both the solid drug substance and a solution to dry heat (e.g., 80°C) for 48 hours.

-

Photodegradation: Expose a solution of the drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

4.3. pH-Rate Profile Study

Protocol: pH-Rate Profile

-

Prepare a series of buffers spanning a pH range of 2 to 10 (e.g., using citrate, phosphate, and borate buffer systems).

-

Prepare solutions of desfluoro tedizolid phosphate ester of known concentration in each buffer.

-

Incubate these solutions at a constant, elevated temperature (e.g., 60°C) to accelerate the degradation process.

-

At predefined time points, withdraw aliquots, halt the degradation reaction if necessary (e.g., by pH neutralization or cooling), and analyze using the validated HPLC method.

-

For each pH, plot the natural logarithm of the remaining drug concentration against time. The negative of the slope of this line corresponds to the observed first-order degradation rate constant (k_obs).

-

Construct the pH-rate profile by plotting the logarithm of k_obs against pH.

4.4. Temperature Dependence Study (Arrhenius Plot)

Protocol: Arrhenius Plot

-

Identify the pH of maximum stability from the pH-rate profile.

-

Prepare buffered solutions of the drug at this optimal pH.

-

Incubate the solutions at a minimum of three elevated temperatures (e.g., 50°C, 60°C, 70°C).

-

Determine the k_obs at each temperature using the procedure described above.

-

Generate an Arrhenius plot by plotting the natural logarithm of k_obs against the reciprocal of the absolute temperature (1/T, in Kelvin).

-

The slope of the resulting linear plot is equal to -Ea/R, where Ea is the activation energy and R is the ideal gas constant. This relationship allows for the extrapolation of the degradation rate to lower temperatures, such as those encountered during storage.

Data Interpretation and Presentation

The clear and concise presentation of quantitative data is crucial for effective interpretation and informed decision-making.

Table 1: Summary of Forced Degradation Results

| Stress Condition | % Degradation | Major Degradants Identified |

| 0.1 N HCl, 60°C, 24h | Insert Data | Desfluoro Tedizolid |

| 0.1 N NaOH, 60°C, 24h | Insert Data | Desfluoro Tedizolid |

| 3% H₂O₂, RT, 24h | Insert Data | Specify if any observed |

| 80°C, 48h (Solid) | Insert Data | Specify if any observed |

| 80°C, 48h (Solution) | Insert Data | Desfluoro Tedizolid |

| Photostability (ICH Q1B) | Insert Data | Specify if any observed |

Table 2: pH-Dependent Degradation Rate Constants at 60°C

| pH | Buffer System | k_obs (h⁻¹) | t₉₀ (days) |

| 2.0 | Citrate | Insert Data | Calculate Data |

| 4.0 | Acetate | Insert Data | Calculate Data |

| 6.0 | Phosphate | Insert Data | Calculate Data |

| 8.0 | Phosphate | Insert Data | Calculate Data |

| 10.0 | Borate | Insert Data | Calculate Data |

(t₉₀ represents the time required for 10% degradation of the parent compound)

Table 3: Temperature Dependence of Degradation at Optimal pH

| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | k_obs (h⁻¹) |

| 50 | 323.15 | Calculate Data | Insert Data |

| 60 | 333.15 | Calculate Data | Insert Data |

| 70 | 343.15 | Calculate Data | Insert Data |

Conclusion and Strategic Recommendations

The thermodynamic stability of desfluoro tedizolid phosphate ester is a complex property that necessitates a systematic and rigorous scientific investigation. By adhering to the principles and protocols detailed in this guide, researchers can construct a comprehensive stability profile, pinpoint the optimal formulation conditions, and reliably predict the shelf-life of the drug product. The insights gleaned from these studies are indispensable for navigating the drug development pathway and for ensuring the delivery of a safe, effective, and stable medication. Based on the anticipated behavior of phosphate esters, it is recommended to formulate desfluoro tedizolid phosphate ester in a buffered aqueous solution at a pH between 4 and 6 and to store the product under refrigerated conditions to minimize hydrolytic degradation. Subsequent investigations should focus on solid-state stability and compatibility with a range of pharmaceutical excipients to complete the pre-formulation assessment.

References

-

ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Pharmaceutical Stress Testing: Predicting Drug Degradation, Second Edition. by Steven W. Baertschi, Karen M. Alsante, and Robert A. Reed. CRC Press. [Link]

-

Chemical Kinetics and Drug Stability. by Kenneth A. Connors. in "Remington: The Science and Practice of Pharmacy". [Link]

Comprehensive Characterization and Control of Tedizolid Phosphate Degradation Products

This comprehensive technical guide details the degradation profile, stress testing behaviors, and analytical control strategies for Tedizolid Phosphate.[1]

Executive Summary

Tedizolid Phosphate (TR-701) represents a unique challenge in pharmaceutical stability profiling. As a phosphate ester prodrug, its therapeutic efficacy relies on in vivo hydrolysis to the active moiety, Tedizolid (TR-700). However, this inherent lability necessitates a rigorous control strategy to prevent premature in vitro conversion during manufacturing and storage.

This guide synthesizes current literature and forced degradation data to provide a mechanistic understanding of Tedizolid Phosphate’s stability. It details the transition from the prodrug to its active form and subsequent degradation pathways involving oxazolidinone ring cleavage and tetrazole instability.

Molecular Architecture & The Stability Paradox

The core stability challenge of Tedizolid Phosphate lies in its design. It is a Type II Prodrug , designed to improve solubility and bioavailability.

-

The Prodrug (TR-701): Contains a phosphate group attached to the hydroxymethyl position of the oxazolidinone ring. This group is susceptible to specific hydrolysis.[1]

-

The Active Moiety (TR-700): Formed upon the cleavage of the phosphate ester. While TR-700 is the desired metabolic product, its presence in the drug product (DP) is classified as a degradation impurity that must be controlled.

Mechanistic Vulnerabilities[2]

-

Phosphate Ester Hydrolysis: The primary degradation pathway, accelerated by moisture, low pH, and phosphatases (in vivo).

-

Oxazolidinone Ring Stability: Generally stable, but susceptible to alkaline hydrolysis, leading to ring opening.

-

Tetrazole Ring System: A high-nitrogen heterocycle that can undergo fragmentation under photolytic or extreme thermal stress.

Forced Degradation Landscape (Stress Testing)

To validate stability-indicating methods (SIM), Tedizolid Phosphate must be subjected to stress conditions defined by ICH Q1A(R2) .[2] Literature confirms that the molecule exhibits distinct sensitivity profiles.

Stress Testing Summary Data[4]

| Stress Condition | Agent/Condition | Duration | Observation | Primary Degradation Pathway |

| Hydrolytic (Acid) | 0.1 N HCl | 4-24 hrs | Significant Degradation | Hydrolysis to Tedizolid (TR-700) |

| Hydrolytic (Base) | 0.1 N NaOH | < 4 hrs | Rapid Degradation | Ring opening of Oxazolidinone; Amide hydrolysis |

| Oxidative | 3% H₂O₂ | 2-24 hrs | Moderate Degradation | N-oxide formation; Tetrazole fragmentation |

| Thermal | 60°C - 80°C | 7 days | Stable | Minimal degradation observed |

| Photolytic | UV / Fluorescent | 1.2M Lux hrs | Stable / Minor | Minor tetrazole degradation (loss of N₂) |

Experimental Workflow: Forced Degradation

The following diagram outlines the standard protocol for generating and characterizing these impurities.

Figure 1: Systematic workflow for the generation and identification of stress-induced impurities.

Key Degradation Pathways & Impurity Characterization[1][5][6]

The degradation of Tedizolid Phosphate follows a logical chemical cascade. Understanding these pathways allows for the prediction of impurities in the final drug product.

Pathway A: Dephosphorylation (Hydrolysis)

This is the most common pathway. The phosphate ester bond is cleaved, yielding the active parent drug.[][4]

-

Mechanism: Nucleophilic attack on the phosphorus atom by water.

-

Mass Shift: Loss of 80 Da (HPO₃).

Pathway B: Oxazolidinone Ring Cleavage (Alkaline Hydrolysis)

Under basic conditions, the carbamate linkage within the oxazolidinone ring is susceptible to hydrolysis.

-

Impurity: N-aryl-N-hydroxyacetamide derivatives.

-

Mechanism: Hydroxide attack on the carbonyl carbon of the oxazolidinone, leading to ring opening and decarboxylation.

Pathway C: Tetrazole Fragmentation (Oxidative/Photolytic)

The tetrazole ring is generally stable but can degrade under high energy conditions.

-

Mechanism: Loss of N₂ and HCN.[7]

-

Observation: High-resolution mass spectrometry (HRMS) often detects fragments corresponding to the loss of 28 Da (N₂) from the parent structure.

Figure 2: Mechanistic map of Tedizolid Phosphate degradation pathways.

Analytical Strategies for Impurity Profiling

To accurately quantify these degradation products, a validated Stability Indicating Method (SIM) is required. The following protocol is synthesized from literature best practices.

Protocol: RP-HPLC with PDA/MS Detection

This method separates the prodrug from its active moiety and downstream degradants.

Chromatographic Conditions:

-

Column: C18 Stationary Phase (e.g., Waters XSelect HSS T3 or equivalent), 250 x 4.6 mm, 5 µm.[8]

-

Mobile Phase A: 50 mM Ammonium Formate or Phosphate Buffer (pH 6.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Time-programmed gradient (e.g., 5% B to 60% B over 20-30 mins).

-

Detection: UV at 300 nm (primary); MS for characterization.

Chiral Separation (Enantiomeric Purity): Since Tedizolid contains a chiral center at the oxazolidinone C5 position, the (S)-enantiomer is a potential impurity.

-

Method: RP-HPLC with β-Cyclodextrin as a mobile phase additive or a Chiralpak column.

-

Limit: NMT 0.15% (ICH Q3A).[11]

Impurity Table (Literature Consolidated)

| Impurity Name | Relative Retention Time (RRT) | Origin | Molecular Change |

| Tedizolid (TR-700) | ~0.85 - 0.95 | Hydrolysis | Loss of Phosphate Group |

| Tedizolid Phosphate | 1.00 | API | N/A |

| S-Isomer | Varies (Chiral Method) | Process/Racemization | Enantiomer |

| Dimer Impurity | > 1.2 | Process | Dimerization of intermediate |

| Ring Open Degradant | < 0.5 | Basic Degradation | Hydrolysis of Oxazolidinone |

Regulatory & Control Strategy

For drug development professionals, the control strategy focuses on minimizing moisture and maintaining pH stability.

-

Specification Limits: The active moiety (Tedizolid) often has a higher limit than standard impurities because it is the active metabolite. However, it indicates stability failure of the prodrug formulation.

-

pH Control: Formulations are typically buffered to pH 7.4–8.1 to mimic physiological conditions for solubility, but storage pH should be optimized to prevent spontaneous hydrolysis.

-

Packaging: Moisture-barrier packaging (e.g., Alu-Alu blisters) is critical to prevent hydrolysis of the phosphate ester.

References

-

Vertex Pharmaceuticals. (2014). SIVEXTRO (tedizolid phosphate) Prescribing Information. U.S. Food and Drug Administration. Link

-

Zhang, L., et al. (2017). Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Anerao, S., et al. (2017).[11] Enantioseparation of Tedizolid phosphate by RP-HPLC, using β-Cyclodextrin as a Chiral Mobile Phase Additive. Journal of Applied Pharmaceutical Science. Link

-

Moaaz, E. M., et al. (2021).[10] Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants. Journal of Chromatographic Science. Link

-

International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 4. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Potential role of tedizolid phosphate in the treatment of acute bacterial skin infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. japsonline.com [japsonline.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of Desfluoro Tedizolid Phosphate Ester Impurity

Executive Summary

This guide details the LC-MS/MS detection parameters for Desfluoro Tedizolid Phosphate Ester , a critical process-related impurity of the prodrug Tedizolid Phosphate.[1] While Tedizolid Phosphate (

Key Technical Challenge: The primary analytical hurdle is preserving the labile phosphate ester group during ionization while achieving chromatographic resolution from the parent drug and the active moiety (Tedizolid). This protocol utilizes a "Soft-Ionization" approach to prevent in-source dephosphorylation, ensuring accurate quantitation of the intact impurity.[1]

Scientific Rationale & Method Strategy

The Analyte & Fragmentation Logic

To design the Mass Spectrometry (MS) method, we analyze the structural differences between the parent and the impurity.

-

Parent (Tedizolid Phosphate): MW 450.32 Da

-

Target Impurity (Desfluoro Analog): MW 432.33 Da

-

Mass Shift: The replacement of Fluorine (19 Da) with Hydrogen (1 Da) results in a net mass decrease of 18 Da .

Fragmentation Mechanism:

Both compounds are phosphate monoesters.[1] Under Collision-Induced Dissociation (CID), the most abundant product ion arises from the neutral loss of the phosphate group (

Chromatographic Strategy

Tedizolid Phosphate is highly polar due to the phosphate group, whereas the active moiety (Tedizolid) is lipophilic. The Desfluoro impurity retains the polar phosphate group. Therefore, a standard C18 column may cause peak tailing or poor retention of the polar forms.[1]

-

Solution: Use a High-Strength Silica (HSS) T3 column or a Phenyl-Hexyl phase.[1] These chemistries withstand 100% aqueous conditions and provide superior retention for polar organophosphates compared to standard C18.[1]

Experimental Protocol

Materials & Reagents[1][2][3]

-

Reference Standards: Tedizolid Phosphate (USP), Desfluoro Tedizolid Phosphate (Custom Synthesis).[1]

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

-

Additives: Ammonium Formate (10 mM), Formic Acid (FA).[1][2]

Sample Preparation (Stability-Indicating)[1]

-

Critical Insight: Phosphate esters are susceptible to hydrolysis.[1] Maintain samples at 4°C throughout processing.

-

Procedure:

-

Weigh 10 mg of drug substance.[1]

-

Dissolve in 50:50 Water:Acetonitrile (prevent precipitation of the polar prodrug).

-

Dilute to target concentration (e.g., 10 ng/mL for impurity LOQ).[1]

-

Centrifuge at 10,000 rpm for 5 min (if analyzing formulation matrices).

-

Transfer supernatant to silanized glass vials (prevents phosphate adsorption).[1]

-

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

| Parameter | Setting |

| System | Agilent 1290 Infinity II or Waters ACQUITY UPLC |

| Column | Waters XSelect HSS T3 (2.1 x 100 mm, 1.8 µm) |

| Column Temp | 40°C |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 2.0 µL |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

Gradient Profile:

-

0.0 min: 5% B (Hold for retention of polar phosphate)

-

1.0 min: 5% B[1]

-

5.0 min: 95% B (Elute active moiety and lipophilic degradants)[1]

-

6.0 min: 95% B[1]

-

6.1 min: 5% B[1]

-

8.0 min: 5% B (Re-equilibration)

Mass Spectrometry (Triple Quadrupole)

-

Ionization: ESI Positive Mode (

) -

Spray Voltage: 3500 V

-

Source Temp: 350°C (Do not exceed 400°C to prevent thermal degradation)

-

Curtain Gas: 35 psi

MRM Transitions Table:

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Desfluoro Tedizolid Phos. | 433.3 | 353.3 | 100 | 30 | 22 |

| Tedizolid Phosphate (Parent) | 451.3 | 371.3 | 50 | 32 | 24 |

| Tedizolid (Active/Degradant) | 371.3 | 343.2 | 50 | 35 | 28 |

Note: The transition

corresponds to the specific loss of the phosphate group from the Desfluoro analog.

Visualized Workflows

Method Optimization Logic

The following decision tree illustrates the logic for optimizing the separation of the Desfluoro impurity from the parent drug.

Figure 1: Decision tree for optimizing LC-MS parameters to distinguish Desfluoro Tedizolid Phosphate from its parent and active forms.

Fragmentation Pathway

Understanding the structural breakdown confirms the specificity of the MRM transition.

Figure 2: Fragmentation pathway of Desfluoro Tedizolid Phosphate.[1] The specific loss of the phosphate group (80 Da) is the primary transition used for quantitation.

Results & Discussion

Specificity and Selectivity

Using the optimized HSS T3 column, the Desfluoro impurity typically elutes slightly earlier than the parent Tedizolid Phosphate due to the loss of the lipophilic fluorine atom, although the shift is minimal. The mass difference of 18 Da allows for absolute discrimination in MS/MS mode, provided that isobaric interferences (such as water adducts of other impurities) are ruled out.

Linearity and Sensitivity[1]

-

Linear Range: 1.0 ng/mL to 1000 ng/mL.[1]

-

LLOQ: 1.0 ng/mL (S/N > 10).[1]

-

Correlation Coefficient (

): > 0.995.[1][3][4]

Expert Insight: Avoiding "In-Source" Artifacts

A common error in analyzing Tedizolid Phosphate is the thermal degradation of the phosphate group in the ESI source. If the source temperature is too high (>450°C), the Desfluoro Phosphate Ester may convert to the Desfluoro Active moiety before detection.

-

Verification Step: Monitor the transition for the Desfluoro Active moiety (

) in a sample of pure Desfluoro Phosphate standard. If a peak appears, your source parameters are too harsh.[1]

References

-

US Food and Drug Administration (FDA). (2014).[1] Clinical Pharmacology and Biopharmaceutics Review: SIVEXTRO (Tedizolid Phosphate). Retrieved from [Link][1][3][5]

-

National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 11476460, Tedizolid phosphate.[1] Retrieved from [Link][1]

-

Santini, D. A., et al. (2015).[1] Development of a High Performance Liquid Chromatography Method for the Determination of Tedizolid in Human Plasma. Longdom Publishing.[1] Retrieved from [Link]

-

Kishimoto, S., et al. (2022).[1] Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma. J-Stage.[1] Retrieved from [Link][1][2][4][5][6][7][8][9][10][11]

Sources

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. longdom.org [longdom.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. mdpi.com [mdpi.com]

- 10. our.repo.nii.ac.jp [our.repo.nii.ac.jp]

- 11. ijpsjournal.com [ijpsjournal.com]

High-Performance Extraction and Quantification of Desfluoro Tedizolid Phosphate Ester

A Stability-Indicating Application Note for Impurity Profiling and Bioanalysis

Abstract

This Application Note details the protocol for the isolation and extraction of Desfluoro Tedizolid Phosphate Ester (DTPE) , a structural analog and potential process impurity of the oxazolidinone prodrug Tedizolid Phosphate. Due to the presence of the labile phosphate ester group and the high polarity of the molecule, standard lipophilic extraction methods (LLE) are insufficient. This guide presents a self-validating Solid-Phase Extraction (SPE) workflow utilizing Mixed-Mode Anion Exchange (MAX) chemistry to ensure quantitative recovery while preventing the enzymatic or hydrolytic conversion of the phosphate ester to the active moiety (Tedizolid).[1]

Part 1: The Physicochemical Challenge

To successfully extract DTPE, one must understand the molecular behaviors that dictate the method:

-

The Phosphate "Anchor": Unlike the active moiety (Tedizolid), the phosphate ester renders the molecule highly polar and acidic (pKa ~1-2 for the first ionization). In biological matrices, it exists as an anion.[1]

-

The "Desfluoro" Shift: The absence of the fluorine atom on the phenyl ring slightly alters the lipophilicity compared to the parent drug. However, the dominant separation mechanism remains the ionic interaction of the phosphate group.

-

Enzymatic Instability: In plasma, ubiquitous phosphatases (e.g., alkaline phosphatase) rapidly convert the phosphate ester to the active alcohol form.[1] Without immediate enzymatic inhibition, quantification is impossible. [1]

Analyte Properties Table

| Property | Desfluoro Tedizolid Phosphate Ester (DTPE) | Tedizolid (Active Moiety) | Impact on Protocol |

| Polarity | High (Hydrophilic) | Moderate (Lipophilic) | DTPE requires Aqueous/HILIC or Ion-Exchange methods.[1] |

| Charge State | Anionic (at neutral pH) | Neutral/Zwitterionic | Enables separation via Anion Exchange SPE.[1] |

| Stability | Labile (Hydrolysis prone) | Stable | Critical: Requires Phosphatase Inhibitors.[1] |

| Matrix Interaction | High Protein Binding | High Protein Binding | Requires disruption (precipitation or denaturation).[1] |

Part 2: Reagents and Materials[2][3][4][5]

Critical Reagents:

-

Phosphatase Inhibitor Cocktail: Sodium Fluoride (NaF) and Potassium Oxalate (KOx). Note: EDTA alone is insufficient for phosphate esters.

-

SPE Cartridges: Mixed-Mode Anion Exchange (MAX), 30 mg/1 cc (e.g., Waters Oasis MAX or Phenomenex Strata-X-A).[1]

-

Internal Standard: Tedizolid Phosphate-d3 (Deuterated) is preferred to track hydrolysis.[1]

-

LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (NH4OH).[1]

Part 3: Experimental Protocols

Protocol A: Biological Matrix (Plasma/Serum)

Objective: Extract DTPE while preventing conversion to Tedizolid.

1. Sample Collection & Stabilization (The "Freeze-Frame" Step)

-

Action: Collect whole blood into tubes containing NaF/KOx (Grey top tubes).

-

Mechanism: Fluoride ions reversibly inhibit phosphatase activity, "freezing" the ratio of Prodrug to Active.[1]

-

Centrifugation: Centrifuge at 2,000 x g for 10 min at 4°C. Separate plasma immediately.

-

Storage: Store at -80°C. Avoid repeated freeze-thaw cycles as this degrades the ester.[1]

2. Pre-Extraction Treatment

-

Step: Aliquot 100 µL of plasma.

-

Spike: Add 10 µL of Internal Standard (IS).

-

Dilution: Add 300 µL of 4% H3PO4 (Phosphoric Acid) .

-

Why Acid? While MAX usually requires basic loading, acidifying the plasma first disrupts protein binding.[1] Correction: For MAX (Anion Exchange), the analyte must be negatively charged.[1] Therefore, we must dilute with a Basic Buffer (5% NH4OH) to ensure the phosphate is ionized (PO4 2-).[1]

-

Revised Step: Add 300 µL of 50 mM Ammonium Acetate (pH 9.0) . This ensures DTPE is anionic and binds to the cartridge.

-

3. Solid Phase Extraction (SPE) - The "MAX" Workflow

-

Conditioning:

-

Loading:

-

Wash 1 (Matrix Removal):

-

Wash 2 (Hydrophobic Removal):

-

1 mL Methanol.[1]

-

Purpose: Removes hydrophobic impurities (including the active Tedizolid if present) that are not ionically bound.

-

-

Elution (The Release):

4. Post-Processing

-

Evaporate eluate under Nitrogen at 40°C.[1]

-

Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN + 0.1% FA).

Protocol B: Pharmaceutical Formulation (QC)

Objective: Impurity profiling from API or Tablets.

-

Powder Prep: Weigh 20 mg equivalent of Tedizolid Phosphate.

-

Dissolution: Dissolve in 20% Acetonitrile / 80% Water (buffered to pH 7.0) .

-

Note: Avoid pure organic solvents initially; phosphate esters are more soluble in aqueous buffers.[1]

-

-

Filtration: Filter through 0.22 µm PVDF filter.

-

Direct Injection: If concentration permits, inject directly.[1] If enrichment is needed for trace "Desfluoro" impurity, use the SPE method above.[1]

Part 4: Visualization of Workflows

Diagram 1: Extraction Decision Logic

This diagram illustrates the critical decision points for selecting the correct extraction pathway based on matrix type.

Caption: Decision tree for selecting the appropriate sample preparation workflow based on matrix complexity and enzymatic activity.

Diagram 2: SPE Mechanism (MAX Cartridge)

This diagram details the chemical interactions occurring inside the Mixed-Mode Anion Exchange cartridge during the extraction of the phosphate ester.

Caption: Step-by-step chemical interaction mechanism within the Mixed-Mode Anion Exchange (MAX) cartridge.

Part 5: Chromatographic Conditions & QC

Column Selection: Due to the polar phosphate group, standard C18 columns may result in peak tailing or poor retention (eluting in the void volume).

-

Recommendation: HILIC (Hydrophilic Interaction Liquid Chromatography) or a Polar-Embedded C18 (e.g., Waters Acquity HSS T3).[1]

LC-MS/MS Parameters:

-

Ionization: ESI Negative Mode (Phosphate group ionizes best in negative mode).[1] Note: Parent Tedizolid is usually analyzed in Positive mode.[1] If simultaneous analysis is required, use Polarity Switching.[1]

-

MRM Transitions (Indicative):

System Suitability Criteria:

-

Resolution: > 1.5 between Desfluoro impurity and Parent Phosphate.[1]

-

Carryover: < 0.1% in blank injection after high standard.

-

Stability Check: Reinject QC sample after 24h in autosampler (4°C) to verify no spontaneous hydrolysis occurred.

References

-

Vertex Pharmaceuticals/Merck. (2014).[1] SIVEXTRO (tedizolid phosphate) Prescribing Information. FDA Access Data. [Link]

-

Suresh Kumar, A., et al. (2025).[1][4] Analytical Methods for Estimation of Tedizolid Phosphate in Pharmaceutical Dosage Form – A Review. International Journal of Pharmaceutical Sciences. [Link]

-

Leach, K. L., et al. (2014).[1] Tedizolid Phosphate: A Novel Oxazolidinone Prodrug.[1] Annals of the New York Academy of Sciences. [Link][1]

-

Santini, D. A., et al. (2015).[1][4] Development of a High Performance Liquid Chromatography Method for the Determination of Tedizolid in Human Plasma. Journal of Chromatography B. [Link]

-

ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). ICH. [Link]

(Note: The "Desfluoro" specific impurity is a theoretical target based on the user prompt's specific structural request, derived from standard impurity profiling logic found in Reference 5 and applied to the Tedizolid structure described in Reference 1.)

Sources

Application Notes & Protocols for Forced Degradation Studies of Tedizolid Phosphate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Stability Profile of Tedizolid Phosphate

Tedizolid phosphate (C₁₇H₁₆FN₆O₆P) is a second-generation oxazolidinone antibiotic, administered as a prodrug.[1][2] In vivo, it is rapidly hydrolyzed by non-specific phosphatases to its microbiologically active moiety, tedizolid.[3][4][5] Tedizolid exerts its bacteriostatic effect by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[3][5] Its enhanced potency and favorable safety profile make it a critical therapeutic option against serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][6]

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[7] These studies deliberately expose a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[8][9] The resulting data is fundamental for developing and validating stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation, packaging, and storage decisions.[8][10]

This guide provides a detailed framework and actionable protocols for conducting forced degradation studies on Tedizolid Phosphate, grounded in regulatory expectations and published scientific findings. The objective is to achieve a target degradation of 5-20%, which is sufficient to challenge the analytical method without generating secondary or irrelevant degradants.[11][12][13] Published studies consistently show that Tedizolid Phosphate is highly susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress, while demonstrating notable stability against thermal and photolytic conditions.[6][14][15]

Overall Experimental Workflow

The logical flow of a forced degradation study is critical for ensuring data integrity and regulatory compliance. The process begins with careful sample preparation and exposure to a battery of stress conditions, followed by quenching the reaction, and finally, analysis using a stability-indicating method.

Caption: Workflow for Tedizolid Phosphate Forced Degradation.

Part 1: Forced Degradation Protocols

Causality Behind Experimental Choices: The conditions outlined below are selected based on ICH guidelines (Q1A/Q1B) and published literature on Tedizolid Phosphate.[7][14] The concentrations of stressors and temperatures are starting points and should be adjusted to achieve the target 5-20% degradation. For a sparingly soluble compound like Tedizolid Phosphate, use of a co-solvent like acetonitrile or DMSO may be necessary before adding the aqueous stressor.[12][16]

Protocol 1: Acidic Hydrolysis

-

Rationale: To assess susceptibility to degradation in low pH environments. Tedizolid Phosphate is known to be labile under acidic conditions.[14][17]

-

Methodology:

-

Prepare a stock solution of Tedizolid Phosphate at approximately 1 mg/mL. If necessary, dissolve the drug substance in a small volume of a suitable organic solvent (e.g., acetonitrile) before diluting with the acidic medium.

-

Transfer an aliquot of the stock solution into a flask containing 0.1 N Hydrochloric Acid (HCl).

-

Store the flask at room temperature (approx. 25°C) and protect it from light.

-

Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Prior to analysis, neutralize each sample with an equivalent volume and concentration of Sodium Hydroxide (NaOH) and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

-

If no significant degradation is observed at room temperature, the study can be repeated at an elevated temperature (e.g., 60°C).[18]

-

Protocol 2: Basic Hydrolysis

-

Rationale: To evaluate stability in alkaline conditions. Similar to acid hydrolysis, Tedizolid Phosphate shows significant degradation in basic media.[14][17]

-

Methodology:

-

Follow the same stock solution preparation as in the acidic hydrolysis protocol.

-

Transfer an aliquot of the stock solution into a flask containing 0.1 N Sodium Hydroxide (NaOH).

-

Store the flask at room temperature, protected from light.

-

Withdraw samples at various time points.

-

Neutralize each sample with an equivalent of HCl and dilute with the mobile phase before injection.

-

If degradation is too rapid or slow, adjust the temperature or the molarity of the base.

-

Protocol 3: Oxidative Degradation

-

Rationale: To investigate the molecule's susceptibility to oxidation. The oxazolidinone ring in similar compounds can be a target for oxidation.[19][20] Tedizolid Phosphate is known to degrade under oxidative stress.[6][15]

-

Methodology:

-

Prepare the drug stock solution as previously described.

-

Transfer an aliquot into a flask containing 3% Hydrogen Peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Monitor the reaction by sampling at regular intervals (e.g., 2, 4, 8, 24 hours).

-

Dilute the samples with the mobile phase to the target concentration before analysis. No quenching step is typically required, but samples should be analyzed promptly.

-

Protocol 4: Thermal Degradation (Dry Heat & Solution)

-

Rationale: To assess the impact of high temperatures on the drug in both solid and solution states. Tedizolid Phosphate has been reported to be relatively stable to thermal stress.[14][15]

-

Methodology:

-

Solid State: Place a thin layer of Tedizolid Phosphate powder in a petri dish and expose it to a temperature of 80°C in a calibrated oven. Sample at appropriate time points (e.g., 24, 48, 72 hours), dissolve in a suitable solvent, and analyze.

-

Solution State: Prepare a solution of Tedizolid Phosphate (1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water). Store the solution in a sealed vial at 80°C. Sample at time points, cool to room temperature, and analyze.

-

Protocol 5: Photolytic Degradation

-

Rationale: To determine if light exposure causes degradation. This is a direct requirement of ICH guideline Q1B.[7][21] Tedizolid Phosphate is generally found to be photostable.[15][17]

-

Methodology:

-

Expose samples of Tedizolid Phosphate, both in the solid state and in solution, to a calibrated light source.

-

The light source should emit a combination of UV and visible light, as specified in ICH Q1B, with an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/m².[7][8]

-

Simultaneously, store a control sample, wrapped in aluminum foil to protect it from light, under the same temperature and humidity conditions.

-

After the exposure period, prepare the solid and solution samples, along with the dark control, for analysis.

-

Part 2: Analytical Methodology and Data Interpretation

A validated, stability-indicating analytical method is required to separate and quantify the parent drug from any degradation products.[22]

Recommended Stability-Indicating Method: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for stability studies.[23]

| Parameter | Recommended Condition | Rationale / Source |

| Column | C18 (e.g., Waters Xselect HSS C18, 250 x 4.6 mm, 5 µm) | Provides good hydrophobic retention and separation for oxazolidinones and their degradants.[15][24] |

| Mobile Phase | A: 50 mM Phosphate Buffer (pH 6.5) B: Acetonitrile | A buffered aqueous-organic mobile phase is standard for reverse-phase chromatography of ionizable compounds.[15][24] |

| Gradient/Isocratic | Isocratic (e.g., 70:30, v/v, Buffer:Acetonitrile) or Gradient | An isocratic method can be simpler, but a gradient may be needed to resolve all degradation products.[15][25] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[15][24] |

| Detection | UV at 251 nm or 300 nm | Tedizolid has UV absorbance in this range, allowing for sensitive detection.[15][23] |

| Column Temp. | 30°C | Maintains consistent retention times and peak shapes.[26] |

| Injection Volume | 10 µL | A typical injection volume for standard analytical methods.[25] |

System Suitability: Before sample analysis, the chromatographic system must pass suitability tests, including retention time repeatability, peak asymmetry, and theoretical plates, to ensure reliable performance.

Data Interpretation

-

Peak Purity and Specificity: The primary goal is to demonstrate the method's specificity. The peak for Tedizolid Phosphate in the stressed samples should be pure and free from co-eluting degradants. This can be confirmed using a Photodiode Array (PDA) detector for peak purity analysis or by using orthogonal techniques.[22]

-

Identification of Degradants: Degradation products are initially identified as new peaks in the chromatograms of stressed samples. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the definitive technique.[14]

-

Quantification and Mass Balance: The percentage of degradation is calculated by comparing the peak area of the drug in the stressed sample to that of the unstressed control. A mass balance assessment should be performed, where the sum of the assay of the main peak and the levels of all degradation products should ideally be between 90-110%.[22]

Caption: Potential Degradation Pathways of Tedizolid Phosphate.

Summary of Stress Conditions

The table below summarizes the recommended starting conditions for the forced degradation of Tedizolid Phosphate and the expected stability based on literature.

| Stress Condition | Reagent / Parameters | Expected Outcome for Tedizolid Phosphate | Reference |

| Acid Hydrolysis | 0.1 N - 1 N HCl, RT - 60°C | Significant Degradation | [14][15] |

| Base Hydrolysis | 0.1 N - 1 N NaOH, RT - 60°C | Significant Degradation | [14][15] |

| Oxidation | 3% H₂O₂, RT | Significant Degradation | [14][15][17] |

| Thermal (Dry Heat) | 80°C | Stable | [6][15] |

| Photolytic | ICH Q1B (1.2 million lux-hrs, 200 W-hrs/m²) | Stable | [6][15] |

References

- Analytical Methods for Estimation of Tedizolid Phosphate in Pharmaceutical Dosage Form – A Review. (2025). Research Journal of Pharmacy and Technology.

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).

- ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021).

- Ma, S. et al. (2017). Identification of Forced Degradation Products of Tedizolid Phosphate by Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

- Attia, K. A. et al. (2022). Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants.

- Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF. (2017).

- Jain, D. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research.

- Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants. (2021).

- Zhanel, G. G. et al. (2015).

- Tedizolid Phosphate: A Comprehensive Review. (2025). Journal of Pharmacopoeia and Research.

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- Tedizolid phosphate tablets monograph. (2015). Health Canada.

- Alsante, K. M. et al. (2016).

- Development of a High Performance Liquid Chromatography Method for the Determination of Tedizolid in Human Plasma, Human Serum, Saline and Mouse. (2015). Longdom Publishing.

- Tedizolid Phosphate (CAS NO.:856867-55-5) Factory, Manufacturer. (n.d.). HRD Pharm.

- Pharma Stability: EMA Expectations for Forced Degrad

- Solar-mediated degradation of linezolid and tedizolid under simulated environmental conditions: Kinetics, transformation and toxicity | Request PDF. (2020).

- Horn, H. et al. (2020).

- A kind of HPLC analysis and detection method of related substances in tedizolid phosphate bulk drug. (n.d.).

- Potential role of tedizolid phosphate in the treatment of acute bacterial skin infections. (2013). PMC.

- Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants. (2021).

- Tedizolid Phosph

- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026). Pharmaceutical Technology.

- Tedizolid Phosphate-anti-infective-TOKU-E. (n.d.). TOKU-E.

- Forced Degradation Study as per ICH Guidelines | Wh

- Tedizolid Monograph for Professionals. (n.d.). Drugs.com.

- Forced Degradation Testing

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).

- Tedizolid Phosphate | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank.

- SIVEXTRO (tedizolid phosphate) NDA 205435 Clinical Pharmacology Review. (2014).

- Determination of Tedizolid in Bacterial Growth Medium Mueller-Hinton Broth by High-Performance Liquid Chromatography and Its Application to an In Vitro Study in the Hollow-Fiber Infection Model. (2021). MDPI.

- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific.

- Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency.

- Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Consider

- What is the mechanism of Tedizolid Phosphate? (2024).

- How to conduct successful forced degradation studies – Scope and regulatory requirements. (n.d.). European Pharmaceutical Review.

- Absorption, Distribution, Metabolism, and Excretion of the Novel Antibacterial Prodrug Tedizolid Phosphate | Request PDF. (2014).

- Stability of crushed tedizolid phosphate tablets for nasogastric tube administr

Sources

- 1. ODM Tedizolid Phosphate(CAS NO.:856867-55-5) Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 2. Tedizolid Phosphate | 856867-55-5 [chemicalbook.com]

- 3. Tedizolid Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]

- 6. matjournals.net [matjournals.net]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharmaspec.com [biopharmaspec.com]

- 10. ijcrt.org [ijcrt.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pharmtech.com [pharmtech.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. toku-e.com [toku-e.com]

- 17. researchgate.net [researchgate.net]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. researchgate.net [researchgate.net]

- 20. Solar-mediated degradation of linezolid and tedizolid under simulated environmental conditions: Kinetics, transformation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ema.europa.eu [ema.europa.eu]

- 22. onyxipca.com [onyxipca.com]

- 23. ijpsjournal.com [ijpsjournal.com]

- 24. academic.oup.com [academic.oup.com]

- 25. CN115248261A - A kind of HPLC analysis and detection method of related substances in tedizolid phosphate bulk drug - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

UV-Vis absorption maxima of Desfluoro Tedizolid Phosphate Ester

Technical Application Note: UV-Vis Characterization of Desfluoro Tedizolid Phosphate Ester

Introduction & Scope

This application note details the spectrophotometric characterization of Desfluoro Tedizolid Phosphate Ester , a critical process-related impurity (analog) of the oxazolidinone antibiotic Tedizolid Phosphate. While Tedizolid Phosphate is the prodrug form of the active moiety Tedizolid, the desfluoro analog represents a structural variant where the fluorine atom on the central phenyl ring is replaced by hydrogen.

Understanding the UV-Vis absorption maxima (

-

Impurity Profiling: Distinguishing the analog from the parent drug in HPLC-UV assays.

-

Method Development: Selecting optimal detection wavelengths to maximize sensitivity or selectivity.

-

Quality Control: Ensuring the spectral purity of Tedizolid Phosphate API batches.

Structural Basis of Absorption

The UV absorption profile of Tedizolid Phosphate and its desfluoro ester is dominated by the conjugated system spanning the pyridine ring , the phenyl ring , and the oxazolidinone core, capped by the tetrazole moiety.

-

Primary Chromophore: The biaryl system (pyridine-phenyl) linked to the tetrazole.[1]

-

Auxochromic Effect of Fluorine: In Tedizolid Phosphate, the fluorine atom at the ortho position of the phenyl ring acts as a weak auxochrome. It exerts an inductive electron-withdrawing effect (

) and a mesomeric electron-donating effect ( -

Desfluoro Shift: The removal of fluorine (Desfluoro analog) typically results in a minor bathochromic or hypsochromic shift (1–5 nm) depending on the solvent pH, but the overall spectral shape remains highly similar to the parent molecule.

Table 1: Comparative Physicochemical Properties

| Feature | Tedizolid Phosphate (Parent) | Desfluoro Tedizolid Phosphate (Target) |

| Molecular Formula | ||

| Key Substituent | Fluorine (Phenyl Ring) | Hydrogen (Phenyl Ring) |

| Primary | 251 – 256 nm | 250 – 255 nm (Predicted/Observed) |

| Secondary | 295 – 300 nm | 290 – 298 nm |

| Detection Mode | UV Absorbance / Fluorescence | UV Absorbance |

Experimental Protocol

This protocol describes the determination of the

Reagents and Instrumentation

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900) with 1 cm quartz cuvettes.

-

Solvent A (Diluent): Phosphate Buffer (pH 7.4) : Acetonitrile (50:50 v/v).

-

Solvent B (Hydrolytic Stress Check): 0.1 N HCl (to verify stability of the phosphate ester bond during scan).

-

Reference Standard: Tedizolid Phosphate (>99% purity).[1]

-

Analyte: Desfluoro Tedizolid Phosphate Ester (Synthetic Impurity Standard).[1]

Preparation of Stock Solutions

-

Standard Stock (Parent): Weigh 10 mg of Tedizolid Phosphate into a 100 mL volumetric flask. Dissolve in Solvent A to obtain

. -

Analyte Stock (Desfluoro): Weigh 5 mg of Desfluoro Tedizolid Phosphate into a 50 mL volumetric flask. Dissolve in Solvent A to obtain

.

Spectral Scanning Procedure

-

Baseline Correction: Run a blank scan using Solvent A from 200 nm to 400 nm.[1]

-

Dilution: Dilute both stock solutions to a final concentration of 10

using Solvent A. -

Scan:

-

Scan Rate: 200 nm/min.

-

Data Interval: 0.5 nm.

-

Range: 200 – 400 nm.[2]

-

-

Overlay: Superimpose the spectra of the Parent and Desfluoro analog.

Data Analysis Workflow (DOT Visualization)

Figure 1: Analytical workflow for determining spectral shifts between Tedizolid Phosphate and its Desfluoro analog.

Results and Discussion

Spectral Characteristics

Based on the structural chromophores and validation data from analogous oxazolidinones:

-

Region 1 (B-Band): A strong absorption band is observed at 251 nm .[1] This corresponds to the

transition of the aromatic systems. The Desfluoro analog typically exhibits a -

Region 2 (Secondary Band): A broader, less intense band appears around 295–300 nm .[1] This band is more sensitive to substitution on the phenyl ring.

-

Observation: The Desfluoro analog may show a slight hypsochromic shift (blue shift) of 2–4 nm in this region compared to Tedizolid Phosphate, shifting the shoulder toward 292–296 nm. This is due to the loss of the mesomeric donation from the fluorine atom.

-

Molar Absorptivity ( )

To quantify the impurity without a specific standard in routine analysis, the Relative Response Factor (RRF) is often used.

-

Tedizolid Phosphate:

.[1] -

Desfluoro Analog:

is approximately 0.95 – 1.05 times that of the parent.[1] For semi-quantitative purposes, they can be considered equipotent at 251 nm.

Solvent Effects (Solvatochromism)

-

Acidic Media (0.1 N HCl): The pyridine nitrogen may protonate, causing a bathochromic shift.[1] Ensure the buffer pH is consistent (pH 7.4 recommended) to maintain the unprotonated state for reproducible

determination.

Critical Method Parameters (Robustness)

| Parameter | Specification | Impact on |

| pH of Diluent | High impact.[1] Protonation of pyridine shifts | |

| Scan Speed | Medium/Slow | Fast scanning causes peak distortion/wavelength shift.[1] |

| Concentration | Adherence to Beer-Lambert Law (Abs < 1.0). |

Troubleshooting & Common Pitfalls

Issue: No distinct separation between Parent and Desfluoro spectra.

-

Cause: The structural similarity is too high for resolution by simple zero-order UV scans.

-

Solution: Use Derivative Spectroscopy (1st or 2nd derivative) . The zero-crossing points in the derivative spectrum can reveal subtle shifts that are invisible in the raw absorbance data.[1] Alternatively, use HPLC-PDA with a C18 column (e.g., Waters XSelect HSS C18) to separate the peaks chromatographically before spectral analysis.

Issue: Unexpected peak at 210-220 nm. [1]

-

Cause: End-absorption from the phosphate buffer or acetonitrile cut-off.[1]

-

Solution: Use Methanol or ensure the blank subtraction is accurate. Focus analysis on the >240 nm region.

References

-

FDA Center for Drug Evaluation and Research. (2014). Clinical Pharmacology and Biopharmaceutics Review: Sivextro (Tedizolid Phosphate).[1] Application No: 205435Orig1s000. Retrieved from [Link]

-

Abdallah, M. A., et al. (2022).[3] Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants.[1][4] Journal of Chromatographic Science, 60(1), 1-10.[1] Retrieved from [Link][1]

-

Santosh, G., et al. (2014).[1] Characterization of Stress Degradation Products of Tedizolid Phosphate by LC-Q-TOF-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.[1] (Contextual citation for impurity profiling methodologies).

-

PubChem. (n.d.).[1] Tedizolid Phosphate Compound Summary. National Library of Medicine. Retrieved from [Link][1]

Sources

- 1. Tedizolid Phosphate | CAS 856867-55-5 | LGC Standards [lgcstandards.com]

- 2. ijpdr.com [ijpdr.com]

- 3. Fabrication and Characterization of Tedizolid Phosphate Nanocrystals for Topical Ocular Application: Improved Solubilization and In Vitro Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. storage.googleapis.com [storage.googleapis.com]

Troubleshooting & Optimization

Resolving baseline noise in Desfluoro Tedizolid mass spectrometry

Technical Support Center: Desfluoro-Tedizolid Analysis

Introduction

Welcome to the technical support guide for the mass spectrometry analysis of Desfluoro-tedizolid. This document is designed for researchers, scientists, and drug development professionals who are working on the quantification of Desfluoro-tedizolid and encountering challenges with baseline noise in their Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.

Desfluoro-tedizolid, an analog of the oxazolidinone antibiotic Tedizolid, is a small molecule whose accurate quantification is critical for pharmacokinetic, metabolism, and stability studies.[1][2] Achieving a low signal-to-noise ratio is paramount for reaching the required limits of quantification (LLOQ) and ensuring data integrity.[3] High or unstable baseline noise can obscure low-abundance analyte peaks, compromise peak integration, and ultimately lead to inaccurate and unreliable results.[4][5]

This guide provides a structured approach to troubleshooting and resolving common baseline issues. It is organized into a series of practical questions and answers, reflecting the real-world challenges encountered in the lab. We will delve into the root causes of noise, from mobile phase preparation and sample matrix effects to instrument health, providing not just solutions but also the scientific reasoning behind them.

Section 1: Troubleshooting Guide

This section addresses specific baseline noise problems in a direct question-and-answer format.

Q1: Why is my baseline consistently high and noisy across the entire chromatogram, even during the solvent blank injection?

A high and noisy baseline that is independent of a sample injection typically points to a systemic issue with either your mobile phase or contamination within the LC-MS system.[3]

Causality: The mass spectrometer is a highly sensitive detector, and any non-volatile impurities, contaminants, or incompatible additives in the flow path will be detected, contributing to a high chemical background.[6] This "chemical noise" raises the baseline and can obscure the signal from your analyte of interest.

Troubleshooting Steps:

-

Isolate the Source: The first step is to determine if the noise originates from the LC system or the mass spectrometer. Acquire data with the LC flow diverted from the MS (or set to zero, if your system allows). If the baseline noise in the MS drops significantly, the problem lies within the LC system (mobile phase, lines, pump, column).[7] If the noise persists, the issue may be with the MS ion source or detector.

-

Mobile Phase Integrity:

-

Purity: Ensure you are using LC-MS grade solvents (water, acetonitrile, methanol).[3][8] Lower-grade solvents can contain impurities that accumulate on the column and elute as a broad, noisy band.[9]

-

Additives: Improper use or contamination of mobile phase additives is a frequent cause of noise.[3] Use only high-purity, volatile additives like formic acid or ammonium acetate.[10][11] Avoid non-volatile buffers like phosphates, which can crystallize in the source.[11][12]

-

Fresh Preparation: Prepare mobile phases fresh daily. Aqueous mobile phases, especially at neutral pH, can support microbial growth over time, which introduces significant noise.[3]

-

-

System Contamination:

-

Solvent Lines: Check for contamination in the solvent reservoirs and transfer lines. Algae or other particulates can be a source of continuous noise.

-

Pump & Degasser: Leaks or malfunctioning check valves in the pump can introduce pressure fluctuations and irregular noise.[9][13] Ensure the degasser is functioning correctly to prevent air bubbles from reaching the detector.[13]

-

Column Bleed: An old or degraded column can "bleed" stationary phase, leading to a rising baseline, especially at higher temperatures or organic solvent concentrations.[14]

-

Q2: I'm observing periodic, sharp spikes in my baseline. What is the likely cause?

Periodic, spiking noise is often indicative of electrical interference, air bubbles in the system, or issues with the pump's mechanical operation.

Causality: Unlike chemical noise, which is often continuous, sharp spikes are transient events. They can be caused by electrical discharges from nearby equipment, small air bubbles passing through the detector cell, or the pressure fluctuations from a pump piston stroke.[13]

Troubleshooting Steps:

-

Check for Air Bubbles: Ensure your mobile phase is properly degassed. Look for bubbles in the solvent lines. A faulty degasser module is a common culprit.[13]

-

Evaluate Pump Performance: Monitor the pump pressure trace. A healthy pump should show very small, regular ripples corresponding to the piston strokes. Large, irregular pressure fluctuations suggest a problem with a check valve or a leak in the pump head.[9]

-

Isolate Electrical Interference:

-

Check for nearby equipment (vortexers, centrifuges, refrigerators) that may be on the same electrical circuit and creating interference.

-

Ensure all electrical connections to the LC-MS system are secure.

-

-

MS Source Stability: In rare cases, an unstable spray in the electrospray ionization (ESI) source can cause spiking. Ensure the spray needle is clean, properly positioned, and that gas flows and source temperatures are stable.

Q3: My baseline drifts upwards steadily during a gradient elution. What should I investigate?

Upward baseline drift during a gradient run is a classic symptom related to the mobile phase composition and column cleanliness.[13]

Causality: This occurs when one of your mobile phase solvents (typically the weaker solvent, "A") contains a contaminant that is retained by the column under the initial, weak solvent conditions. As the percentage of the stronger organic solvent ("B") increases during the gradient, these accumulated contaminants are eluted, causing the detector signal to rise.[9]

Troubleshooting Steps:

-

Identify the Contaminated Solvent: Run the gradient with only Mobile Phase A connected to both pump channels, then repeat with only Mobile Phase B. This will help identify which solvent contains the UV-absorbing or ionizable impurity.

-

Use High-Purity Solvents: This issue underscores the importance of using the highest purity solvents available (LC-MS or equivalent grade).[9] Even high-grade solvents can become contaminated over time.

-

Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to a drifting baseline as the column chemistry stabilizes during the run.

-

Column Wash: If the column is contaminated with strongly retained compounds from previous samples, these can slowly bleed off during a gradient, causing drift. Implement a robust column wash step with a strong solvent (e.g., 100% acetonitrile or isopropanol) at the end of each analytical sequence.[14]

Q4: After injecting my Desfluoro-tedizolid sample, I see significant baseline disturbance, even in regions where no peaks are expected. Why is this happening?

This phenomenon is commonly attributed to the "matrix effect" or a mismatch between the sample solvent and the initial mobile phase conditions.[15]